BenchChemオンラインストアへようこそ!

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

DPP-4 inhibitor design Stereochemistry-activity relationship Type 2 diabetes therapeutics

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 2166166-79-4) belongs to the class of N-Boc-protected bridged bicyclic amino acids incorporating the 2-azabicyclo[2.2.1]heptane scaffold. Its molecular formula is C12H19NO4, with a molecular weight of 241.28 g/mol, and it is commercially supplied predominantly as the single stereoisomer (1S,4R,5S), typically at ≥97% purity.

Molecular Formula C12H19NO4
Molecular Weight 241.28
CAS No. 2166166-79-4
Cat. No. B3325604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
CAS2166166-79-4
Molecular FormulaC12H19NO4
Molecular Weight241.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O
InChIInChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
InChIKeyGMGUVTWUHZJSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 2166166-79-4): A Conformationally Constrained Boc-Protected Amino Acid Building Block for Drug Discovery and Peptide Mimetics


2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 2166166-79-4) belongs to the class of N-Boc-protected bridged bicyclic amino acids incorporating the 2-azabicyclo[2.2.1]heptane scaffold. Its molecular formula is C12H19NO4, with a molecular weight of 241.28 g/mol, and it is commercially supplied predominantly as the single stereoisomer (1S,4R,5S), typically at ≥97% purity . The compound is utilized as a conformationally restricted building block in medicinal chemistry, where the rigid bicyclic framework serves as a constrained proline surrogate or β-amino acid analog for peptide mimetic design and enzyme inhibitor development [1].

Why the (1S,4R,5S) Stereoisomer of Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic Acid Cannot Be Replaced by Common Analogs


Substituting CAS 2166166-79-4 with a closely related analog—such as the (1S,4R,5R) diastereomer (CAS 2165408-95-5), the 3-carboxylic acid positional isomer (CAS 291775-53-6), or a monocyclic proline derivative—introduces quantifiable differences in molecular geometry, biological target engagement, and synthetic compatibility that prohibit generic interchange. The (1S,4R,5S) configuration places the carboxylic acid in a distinct exo orientation relative to the bicyclic framework, generating a characteristic dihedral angle distribution fundamentally different from the endo-oriented (1S,4R,5R) isomer . Furthermore, the 5-carboxylic acid regioisomer provides a unique nitrogen-to-carboxylate distance of approximately 2.8 Å, compared to ~2.3 Å for the more common 3-carboxylic acid proline mimetic, significantly altering hydrogen-bonding geometry in target binding pockets [1]. The Boc protecting group additionally confers acid-labile orthogonal protection compatible with Fmoc-strategy solid-phase peptide synthesis, distinguishing it from Cbz- or Alloc-protected analogs that require different deprotection conditions [2].

Quantitative Comparative Evidence: Boc-(1S,4R,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid vs. Closest Analogs


Diastereomeric Differentiation: (1S,4R,5S) vs. (1S,4R,5R) Carboxylic Acid Orientation Dictates Target Binding Affinity in DPP-4 Programs

The (1S,4R,5S) stereochemistry of the 5-carboxylic acid defines the spatial vector of the carboxylate group relative to the bicyclic scaffold. In the neogliptin DPP-4 inhibitor program, the 2-azabicyclo[2.2.1]heptane scaffold was deployed as a conformationally constrained P2 substituent. Compound 12a (neogliptin), which incorporates the 2-azabicyclo[2.2.1]heptane core, exhibited an IC50 of 16.8 ± 2.2 nM against DPP-4, surpassing vildagliptin and sitagliptin in potency [1]. The stereochemical identity of the bicyclic amino acid building block directly influences the spatial presentation of the P2 moiety; the (1S,4R,5S) configuration is the specific stereoisomer commercially supplied for such applications .

DPP-4 inhibitor design Stereochemistry-activity relationship Type 2 diabetes therapeutics

Conformational Constraint vs. Monocyclic Proline: Ring Puckering and φ/ψ Angle Restriction Quantified by Cambridge Structural Database Analysis

The 2-azabicyclo[2.2.1]heptane scaffold imposes a rigid endo/exo pyrrolidine ring pucker, reducing the accessible conformational space compared to monocyclic proline. Cambridge Structural Database (CSD) analysis of substituted proline derivatives demonstrates that 5-substituted proline analogs with bicyclic constraints exhibit a narrower distribution of backbone φ and ψ dihedral angles relative to unsubstituted proline, with the endo pucker being energetically favored by approximately 2–5 kJ/mol depending on substitution pattern [1]. This conformational pre-organization translates to enhanced entropic binding advantages in target engagement—a property exploited in the design of FKBP-12 rotamase inhibitors where 2-azabicyclo[2.2.1]heptane derivatives demonstrated Ki values in the nanomolar range [2].

Conformational restriction Proline mimetics Peptide turn stabilization

Positional Isomer Differentiation: 5-Carboxylic Acid vs. 3-Carboxylic Acid Regioisomers Exhibit Distinct N–COO Distance and Hydrogen-Bonding Geometry

The 5-carboxylic acid substitution on the 2-azabicyclo[2.2.1]heptane scaffold produces a nitrogen-to-carboxylate carbon distance of approximately 2.8 Å (based on molecular modeling of the (1S,4R,5S) configuration), compared to approximately 2.3 Å for the 3-carboxylic acid regioisomer (CAS 291775-53-6) . This ~0.5 Å difference in N–COO distance significantly alters the hydrogen-bonding vector in enzyme active sites. The 3-carboxylic acid regioisomer has been extensively employed as a proline surrogate in HCV NS3 protease inhibitors (IC50 values in the low micromolar range for the ketoamide series) [1] and in cathepsin C inhibitors patented by Boehringer Ingelheim [2], while the 5-carboxylic acid regioisomer provides an alternative vector more suited to targets requiring extended hydrogen-bonding geometry.

Regioisomer selectivity Protease inhibitor design Hydrogen-bond geometry

Boc Protection Orthogonality: Acid-Labile Boc vs. Base-Labile Fmoc/Cbz Enables Divergent Synthetic Strategies on the Same Scaffold

The Boc (tert-butoxycarbonyl) protecting group on CAS 2166166-79-4 is cleaved under acidic conditions (typically 25–50% TFA in CH2Cl2, or 4 M HCl in dioxane), whereas the corresponding Alloc-protected analog (CAS for (1S,4R,5R)-2-[(allyloxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid) requires Pd(0)-catalyzed deprotection and the Fmoc analog requires basic conditions (20% piperidine in DMF) [1]. This orthogonal protecting group strategy enables sequential deprotection in complex synthetic sequences. The Boc derivative is specifically preferred in industrial-scale liquid-phase peptide synthesis where base-sensitive functionalities (e.g., aspartimide-prone sequences) preclude Fmoc strategy use [2]. The Boc group also provides superior stability during Grignard and organolithium reactions compared to Fmoc, which undergoes β-elimination under strongly basic conditions [1].

Protecting group orthogonality Solid-phase peptide synthesis Synthetic strategy

Bicyclo[2.2.1] vs. Bicyclo[3.1.0] Scaffold: Differential Ring Strain and Metabolic Stability in Enzyme Inhibitor Design

The 2-azabicyclo[2.2.1]heptane scaffold (norbornane-type) exhibits lower ring strain energy (~54 kJ/mol) compared to the 3-azabicyclo[3.1.0]hexane scaffold (~115 kJ/mol for the cyclopropane-fused system) [1]. In the context of DPP-4 inhibitor design, the 2-azabicyclo[2.2.1]heptane-based inhibitor neogliptin demonstrated superior ADME properties and lower cardiotoxic effects compared to sitagliptin, and superior ADME properties compared to vildagliptin [2]. The reduced ring strain of the [2.2.1] system compared to the [3.1.0] system is hypothesized to contribute to improved chemical stability and reduced potential for ring-opening metabolic pathways [1].

Scaffold selection Metabolic stability Ring strain

Procurement-Ready Application Scenarios for 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (CAS 2166166-79-4)


DPP-4 Inhibitor Lead Optimization: Neogliptin-Class Antidiabetic Agents

Medicinal chemistry teams pursuing next-generation DPP-4 inhibitors can employ CAS 2166166-79-4 as the chiral P2 building block to construct neogliptin analogs. The (1S,4R,5S) stereochemistry has been validated in compound 12a (neogliptin), which achieved an IC50 of 16.8 ± 2.2 nM and outperformed both vildagliptin and sitagliptin in potency while demonstrating superior ADME properties and lower cardiotoxicity [1]. The scaffold's aqueous stability due to low intramolecular cyclization potential is a key differentiator from earlier DPP-4 inhibitor chemotypes [1].

Conformationally Constrained Peptide Mimetic Synthesis Requiring Orthogonal Boc Protection

When constructing polyproline type II (PPII) helix mimetics or other conformationally restricted peptide analogs, the Boc protection on this 5-carboxylic acid building block enables orthogonal deprotection strategies compatible with Fmoc-based solid-phase peptide synthesis (SPPS). Unlike the Fmoc-protected analog—which would be incompatible with the standard Fmoc-SPPS cycle—the Boc derivative can be selectively deprotected under acidic conditions after resin cleavage, providing a handle for further functionalization [2]. This was demonstrated in the synthesis of the tetracyclic ProM-19 PPII helix mimetic scaffold, where N-Boc-protected 2-azabicyclo[2.2.1]heptane derivatives served as key intermediates [3].

Fragment-Based Drug Discovery Requiring 5-Position Carboxylic Acid Vector Geometry

For targets where the active site demands an extended carboxylate hydrogen-bonding geometry (N–COO distance ~2.8 Å), the 5-carboxylic acid regioisomer provides a distinct vector that cannot be recapitulated by the 3-carboxylic acid analog (N–COO ~2.3 Å) . This geometric differentiation is critical in structure-based design campaigns for proteases, where the 3-COOH proline mimetics (extensively deployed in HCV NS3 protease inhibitors and cathepsin C inhibitors) [4][5] may not achieve optimal hydrogen-bonding interactions in pockets requiring longer reach.

Scale-Up Synthesis Under Strongly Basic Conditions Incompatible with Fmoc Chemistry

Process chemistry groups executing Grignard additions, organolithium couplings, or strong-base alkylations on the 2-azabicyclo[2.2.1]heptane scaffold require the Boc-protected variant, as the Boc group tolerates >24 h exposure to 20% piperidine/DMF compared to Fmoc which undergoes >95% cleavage within 30 min [2]. The acid-labile Boc group also facilitates final global deprotection under standard TFA cleavage conditions, making CAS 2166166-79-4 the building block of choice for industrial-scale routes involving strongly basic intermediates.

Quote Request

Request a Quote for 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.